molecular formula C21H30N4O2 B2525490 (4-benzylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone CAS No. 1014091-25-8

(4-benzylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone

Cat. No. B2525490
CAS RN: 1014091-25-8
M. Wt: 370.497
InChI Key: GADWGKGNTMDRDZ-UHFFFAOYSA-N
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Description

The compound (4-benzylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone is a novel synthetic molecule . It is part of a series of compounds synthesized for research purposes, particularly in the field of medicinal chemistry .


Synthesis Analysis

The compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds were purified and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .


Chemical Reactions Analysis

The compound was part of a series that exhibited significant antibacterial and antifungal activity . The data was compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .

Future Directions

The compound is part of ongoing research in the field of medicinal chemistry . Future directions could include further exploration of its antimicrobial properties, as well as investigation into other potential therapeutic applications. As with any novel compound, further studies would be needed to fully understand its properties and potential uses.

Mechanism of Action

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3-propoxy-1-propylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-3-10-25-17-19(20(22-25)27-15-4-2)21(26)24-13-11-23(12-14-24)16-18-8-6-5-7-9-18/h5-9,17H,3-4,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADWGKGNTMDRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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